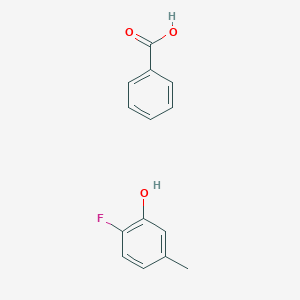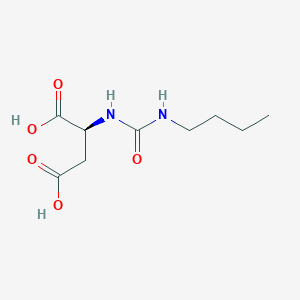
N-(Butylcarbamoyl)-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Butylcarbamoyl)-L-aspartic acid: is an organic compound that belongs to the class of carbamoyl amino acids It is characterized by the presence of a butylcarbamoyl group attached to the nitrogen atom of L-aspartic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butylcarbamoyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
L-aspartic acid+butyl isocyanate→N-(Butylcarbamoyl)-L-aspartic acid
The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and a catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions: N-(Butylcarbamoyl)-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-aspartic acid and butylamine.
Oxidation: Oxidative reactions can modify the butyl group, potentially leading to the formation of butylcarbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: L-aspartic acid and butylamine.
Oxidation: Butylcarbamate derivatives.
Substitution: Various substituted carbamoyl aspartic acids.
科学的研究の応用
N-(Butylcarbamoyl)-L-aspartic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein modification.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(Butylcarbamoyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in amino acid metabolism and protein synthesis.
類似化合物との比較
- N-(Methylcarbamoyl)-L-aspartic acid
- N-(Ethylcarbamoyl)-L-aspartic acid
- N-(Propylcarbamoyl)-L-aspartic acid
Comparison: N-(Butylcarbamoyl)-L-aspartic acid is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties compared to its methyl, ethyl, and propyl counterparts. This difference in hydrophobicity can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
特性
CAS番号 |
392657-22-6 |
|---|---|
分子式 |
C9H16N2O5 |
分子量 |
232.23 g/mol |
IUPAC名 |
(2S)-2-(butylcarbamoylamino)butanedioic acid |
InChI |
InChI=1S/C9H16N2O5/c1-2-3-4-10-9(16)11-6(8(14)15)5-7(12)13/h6H,2-5H2,1H3,(H,12,13)(H,14,15)(H2,10,11,16)/t6-/m0/s1 |
InChIキー |
WLRZKBFXWNNLJB-LURJTMIESA-N |
異性体SMILES |
CCCCNC(=O)N[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
CCCCNC(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


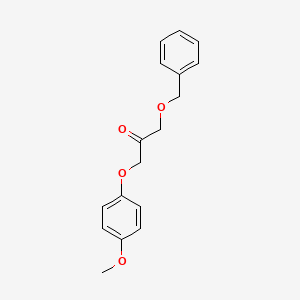
![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
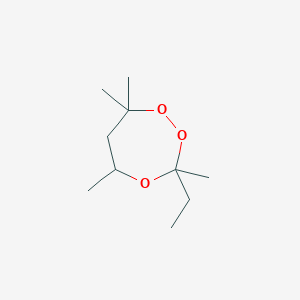

![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
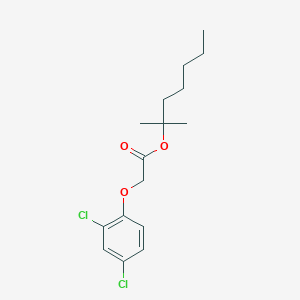
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
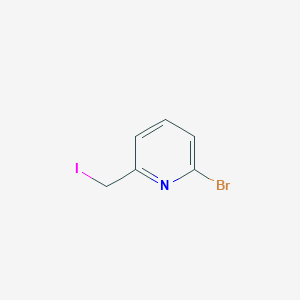
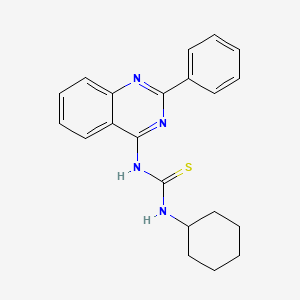
![2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-](/img/structure/B14245855.png)
